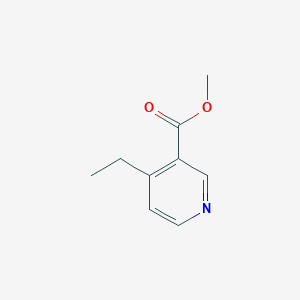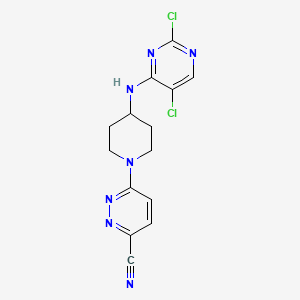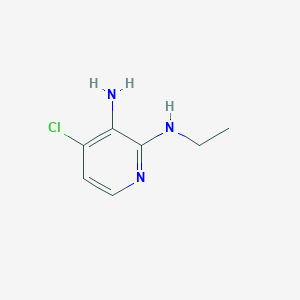
4-Chloro-N2-ethylpyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to the class of pyridine derivatives and contains both an ethyl group (C₂H₅) and a chlorine atom (Cl) attached to the pyridine ring.
- This compound has applications in various fields due to its unique structure and properties.
2-chloro-N4-ethylpyridine-3,4-diamine: is a chemical compound with the molecular formula C₇H₁₀ClN₃.
Métodos De Preparación
Synthetic Routes: One common synthetic route involves the reaction of 2-chloropyridine with ethylenediamine under appropriate conditions.
Reaction Conditions: The reaction typically occurs at elevated temperatures in a solvent such as ethanol or acetonitrile.
Industrial Production: While specific industrial methods may vary, the synthesis usually takes place in batch reactors or continuous flow systems.
Análisis De Reacciones Químicas
Reactivity: 2-chloro-N4-ethylpyridine-3,4-diamine can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: These reactions yield substituted pyridine derivatives, which find applications in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Medicine: Researchers explore its potential as a building block for drug development, especially in antiviral or anticancer agents.
Chemistry: It serves as a versatile intermediate for synthesizing other pyridine-based compounds.
Industry: Its use extends to the production of specialty chemicals and materials.
Mecanismo De Acción
- The exact mechanism of action for this compound depends on its specific application.
- In drug development, it may interact with cellular targets (e.g., enzymes, receptors) or disrupt specific pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other halogenated pyridine derivatives, such as 2-chloropyridine or 2-bromopyridine.
Uniqueness: The presence of both an ethyl group and a chlorine atom in the same molecule distinguishes it from related compounds.
Propiedades
Fórmula molecular |
C7H10ClN3 |
|---|---|
Peso molecular |
171.63 g/mol |
Nombre IUPAC |
4-chloro-2-N-ethylpyridine-2,3-diamine |
InChI |
InChI=1S/C7H10ClN3/c1-2-10-7-6(9)5(8)3-4-11-7/h3-4H,2,9H2,1H3,(H,10,11) |
Clave InChI |
OVQDSUKAFGYZIK-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC=CC(=C1N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B13135649.png)
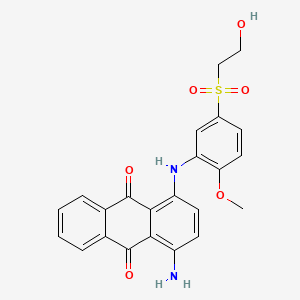
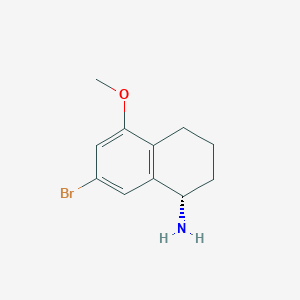
![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)
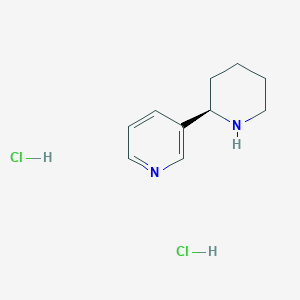
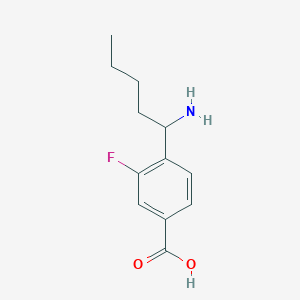
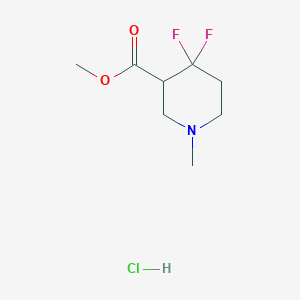

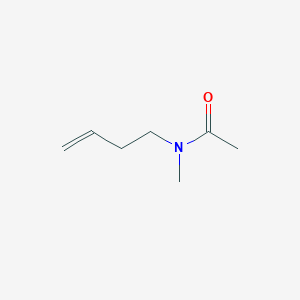

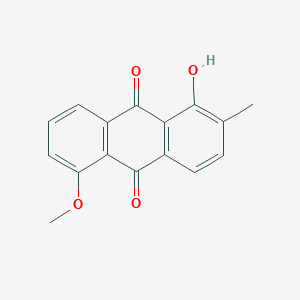
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)
